Propham

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Propham is synthesized through the reaction of phenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of phenyl isocyanate with isopropanol in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propham undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phenylcarbamic acid and isopropanol.

Oxidation: Under oxidative conditions, this compound can be converted to its corresponding N-oxide derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phenylcarbamic acid and isopropanol.

Oxidation: N-oxide derivative of this compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

Propham as a Herbicide

This compound is primarily utilized in agricultural settings to manage weed populations effectively. It acts by inhibiting the growth of specific weeds while being less harmful to crops like potatoes and other vegetables. Its mode of action involves the inhibition of cell division in target plants, leading to their eventual death.

Table 1: Efficacy of this compound on Various Weeds

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Annual Bluegrass | 1.5 | 85 |

| Barnyard Grass | 2.0 | 90 |

| Common Lambsquarters | 1.0 | 80 |

| Yellow Nutsedge | 1.5 | 75 |

Uptake and Metabolism Studies

Research has shown that this compound is absorbed and metabolized differently across various plant species. A study conducted on wheat, sugarbeet, and alfalfa indicated that these plants absorbed significant amounts of this compound when treated in liquid culture or soil.

Key Findings:

- Wheat absorbed 98% of this compound, while sugarbeet and alfalfa absorbed 93% and 81%, respectively.

- This compound was completely metabolized when applied via soil application.

- Metabolites identified included isopropyl-4-hydroxycarbanilate and isopropyl-2-hydroxycarbanilate, demonstrating the compound's breakdown products in different plant systems .

Toxicological Studies

Toxicological evaluations have assessed the effects of this compound on various organisms, including mammals. The U.S. Environmental Protection Agency has classified this compound as having low acute oral and dermal toxicity (Category III). Long-term studies indicated potential effects on spleen weight and cholinesterase activity in rats at higher doses.

Table 2: Toxicity Findings from Animal Studies

| Study Type | Dose (ppm) | Observed Effects |

|---|---|---|

| 90-Day Rat Feeding Study | 1000 | No significant adverse effects observed |

| Cholinesterase Activity | 2000 | Decreased activity noted in females |

| Spleen Weight | >2000 | Increased spleen weight observed |

Environmental Impact Assessments

This compound's environmental fate has been a subject of extensive research due to its widespread use in agriculture. Studies indicate that this compound degrades under environmental conditions, with its metabolites showing varying levels of persistence.

Case Study: Environmental Fate in Oil Palm Cultivation

A comprehensive review highlighted the use of this compound alongside other herbicides in oil palm plantations. The findings emphasized the need for integrated weed management strategies to mitigate potential ecological impacts while maintaining effective weed control .

Mechanism of Action

Propham exerts its herbicidal effects by inhibiting cell division in plants. It acts as a mitotic poison, disrupting the formation of microtubules and preventing chromosome separation during cell division . Additionally, this compound inhibits cholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve function .

Comparison with Similar Compounds

Chlorpropham: Another carbamate herbicide with similar applications but differing in its chemical structure and specific uses.

Propoxur: A carbamate insecticide with a broader spectrum of activity compared to this compound.

Terbucarb: A carbamate herbicide with different target weeds and crops.

Uniqueness of this compound: this compound is unique in its selective action against annual grasses and some broadleaf weeds, as well as its dual role as a herbicide and plant growth regulator. Its specific mode of action as a mitotic poison and cholinesterase inhibitor sets it apart from other carbamate compounds .

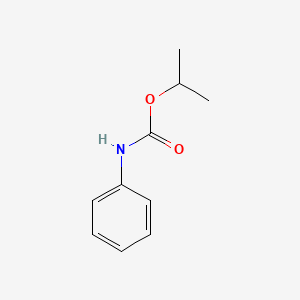

Biological Activity

Propham is a carbamate herbicide primarily used for controlling weeds in various agricultural settings. Its chemical structure is represented as C10H13NO2, and it plays a significant role not only as a herbicide but also as a plant growth regulator. This article delves into the biological activity of this compound, exploring its metabolism, degradation pathways, toxicity, and case studies relevant to its application and effects.

This compound acts by inhibiting specific enzymatic pathways in plants, particularly those involved in growth regulation. It is known to affect the synthesis of gibberellins, which are crucial for plant growth and development. By disrupting these pathways, this compound effectively stunts the growth of unwanted vegetation while promoting desired crop growth.

Biodegradation Pathway

Research indicates that this compound undergoes microbial degradation through a specific metabolic pathway. A notable study highlighted the role of the bacterium Starkeya sp. YW6 , which can degrade this compound by first hydrolyzing it to aniline. This intermediate is further metabolized to catechol, which is then oxidized via an ortho-cleavage pathway. The amidase enzyme (MmH) from this strain exhibits high activity towards this compound, with kinetic parameters indicating efficient metabolism under optimal conditions (40 °C and pH 8.0) .

| Enzyme | Activity | Kcat (s^-1) | Km (μM) |

|---|---|---|---|

| MmH | High | 33.4 | 16.9 |

This enzymatic activity suggests potential applications in bioremediation efforts to mitigate this compound's environmental impact.

Toxicity Profile

This compound's toxicity has been assessed through various studies, revealing its acute mammalian toxicity levels:

- Oral LD50 : Ranges from 500 to 2000 mg/kg for solids.

- Dermal LD50 : Approximately 1000 mg/kg for solids.

These values categorize this compound within the moderately hazardous class of pesticides, indicating that while it poses some risk to non-target organisms, its use can be managed with appropriate safety measures .

Uptake and Translocation in Plants

A significant study examined the uptake and metabolism of this compound in different crops such as wheat (Triticum aestivum), sugar beet (Beta vulgaris), and alfalfa (Medicago sativa). The findings revealed that:

- Sugar beet roots metabolized 95% of absorbed this compound.

- Sugar beet leaves metabolized 91%.

- Wheat leaves metabolized 89%.

- Alfalfa leaves metabolized only 36%.

This differential metabolism highlights the varying sensitivities of crops to this compound and underscores the importance of selecting appropriate crops for its application .

Agricultural Impact

One case study focused on the application of this compound in controlling weed populations in sugar beet fields. It demonstrated significant reductions in weed biomass, leading to improved crop yields. The study emphasized the importance of timing and dosage in maximizing efficacy while minimizing environmental risks.

Ecotoxicological Assessments

Another case study evaluated the effects of this compound on non-target aquatic organisms. The results indicated that while this compound has a relatively low persistence in water bodies, its acute toxicity could pose risks to aquatic life if not managed properly during application periods.

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for evaluating Propham’s herbicidal efficacy in controlled environments?

To assess this compound’s efficacy, employ a randomized block design with replicates to minimize environmental variability. Use concentrations ranging from 0.1–5.0 mg/L, applied to target plant species (e.g., Arabidopsis thaliana), and measure inhibition rates over 14 days. Include negative controls (solvent-only treatments) and calibrate application methods (foliar vs. soil drench) to ensure reproducibility. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare treatment effects .

Q. How can researchers validate this compound’s stability in environmental matrices like soil and water using HPLC-MS?

Prepare spiked soil/water samples at known concentrations (e.g., 1–100 ppm) and extract using solid-phase extraction (SPE) for water or QuEChERS for soil. Validate method accuracy via recovery rates (70–120%), precision (RSD <15%), and limits of detection (LOD <0.01 ppm). Use a C18 column with a mobile phase of acetonitrile:water (70:30) and monitor degradation products (e.g., N-phenylpropanamide) at 254 nm. Include a matrix-matched calibration curve to account for interferences .

Advanced Research Questions

Q. How can contradictory findings about this compound’s degradation kinetics in studies with varying soil pH be systematically resolved?

Conduct a meta-analysis of existing studies to identify confounding variables (e.g., organic matter content, microbial activity). Design controlled experiments with soils adjusted to pH 4–8 using CaCO₃ or H₂SO₄. Measure this compound half-life (t₁/₂) under standardized moisture (20% w/w) and temperature (25°C) conditions. Apply kinetic modeling (e.g., first-order decay) and use multivariate regression to isolate pH effects. Cross-validate results with isotopic labeling (e.g., ¹⁴C-Propham) to track mineralization pathways .

Q. What computational methods are effective in predicting this compound’s off-target interactions with plant enzymes?

Use molecular docking (e.g., AutoDock Vina) to screen this compound against non-target enzyme structures (e.g., acetolactate synthase). Validate binding affinities with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Compare results with experimental enzyme inhibition assays (IC₅₀ values). Integrate cheminformatics tools (e.g., SwissADME) to predict bioavailability and metabolism, highlighting risks of unintended phytotoxicity .

Q. How can multi-omics approaches elucidate this compound’s mode of action in resistant weed species?

Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) to profile gene expression and metabolite shifts in resistant vs. susceptible biotypes. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to detoxification pathways (e.g., cytochrome P450s). Validate candidates via CRISPR knockouts and measure this compound sensitivity. Correlate findings with enzyme activity assays (e.g., glutathione S-transferase) to map resistance mechanisms .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are optimal for reconciling dose-response variability in this compound toxicity studies?

Apply non-linear regression models (e.g., log-logistic curves) to fit dose-response data. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values. For heterogeneous datasets, employ mixed-effects models to account for random variables (e.g., plant growth stage). Include sensitivity analyses to test assumptions of normality and homogeneity of variance .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence under field conditions?

Implement a split-plot design with repeated measures over 12 months. Monitor this compound residues in soil cores (0–30 cm depth) using LC-MS/MS at 30-day intervals. Measure covariates (rainfall, microbial biomass) to adjust for seasonal variability. Use geospatial tools (GIS) to map spatial degradation patterns and identify hotspots of accumulation .

Q. Tables for Hypothetical Data Reporting

Table 1: Example parameters for this compound stability analysis in soil.

| pH | Organic Matter (%) | t₁/₂ (days) | Degradation Product (%) |

|---|---|---|---|

| 5.0 | 2.1 | 28.3 ± 3.2 | 12.7 ± 1.8 |

| 6.5 | 3.4 | 45.6 ± 4.1 | 8.9 ± 1.2 |

| 8.0 | 1.8 | 15.4 ± 2.7 | 18.3 ± 2.4 |

Table 2: Molecular docking scores for this compound against plant enzymes.

| Enzyme | Binding Affinity (kcal/mol) | Active Site Residues |

|---|---|---|

| Acetolactate synthase | -7.9 | Leu375, Arg377 |

| Glutathione reductase | -6.2 | Cys102, His178 |

Properties

IUPAC Name |

propan-2-yl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPLXMJHHKHSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020766 | |

| Record name | Propham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline] | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 20 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C | |

| Record name | Propham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Root and epicotyl growth inhibition are...phytotoxic effect...in intact plants. Among its actions at cellular level...disrupts normal cell division, inhibits protein and amylase synthesis, inhibits photolytic activity of isolated chloroplasts and effects activity of messenger RNA., The effects of propham ... on O uptake, ATP synthesis, cell division and cell cycle distribution in root tips of pea (Pisum sativum) (Alaska) are reported. At the lowest concn tested ( ... propham, 1.2 .times. 10-6M) a reduction in the number of cells able to enter into mitosis was observed. ... At the higher range of concn tested ... propham (1.2 .times. 10-3M) caused a rapid decrease in number of mitosis so that by 6 hr <1% of the total cells were dividing and all of them were abnormal, by 24 hr this level was reduced to .apprx. 0.2%. | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL | |

CAS No. |

122-42-9 | |

| Record name | PROPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-phenyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y647G714RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | ISOPROPYL PHENYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.